molecular formula C9H20Cl3N2O3P B1218480 Defosfamide CAS No. 3733-81-1

Defosfamide

Cat. No.: B1218480
CAS No.: 3733-81-1
M. Wt: 341.6 g/mol
InChI Key: FQWNGSKQHPNIQG-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity and use it as a model compound for related reactions.

      Biology: Investigations explore its effects on cellular processes and potential toxicity.

      Medicine: It has been evaluated as an antineoplastic agent in clinical trials.

      Industry: Its industrial applications may include chemical synthesis or as a precursor for other compounds.

  • Preparation Methods

  • Chemical Reactions Analysis

      Defosfamide: can undergo several reactions, including , , and .

    • Common reagents include chloroethylating agents and phosphorodiamidic acids .
    • Major products formed from these reactions are derivatives of phosphorodiamidic acids .
  • Mechanism of Action

      Defosfamide: exerts its effects by interfering with DNA and RNA synthesis.

    • It targets cancer cells, disrupting their growth and division.
    • The exact molecular pathways involved are still under investigation.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    3733-81-1

    Molecular Formula

    C9H20Cl3N2O3P

    Molecular Weight

    341.6 g/mol

    IUPAC Name

    3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol

    InChI

    InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16)

    InChI Key

    FQWNGSKQHPNIQG-UHFFFAOYSA-N

    SMILES

    C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO

    Canonical SMILES

    C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO

    3733-81-1

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.